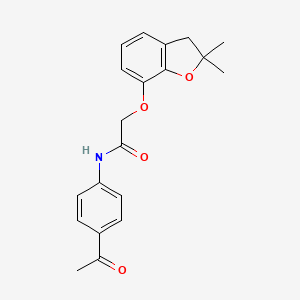

N-(4-acetylphenyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of various acetamide derivatives has been explored in the provided studies. For instance, a series of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamides were synthesized through a multi-step process involving the conversion of aromatic acids to esters, hydrazides, and subsequently to 5-substituted-1,3,4-oxadiazole-2-thiols, which were then reacted with N-(2-methoxy-5-chlorophenyl)-2-bromoacetamide . Another study reported the synthesis of N-(4-acetyl-5,5-dimethyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide from the reaction of 2-(propan-2-ylidene)hydrazinecarbothioamide with acetic anhydride . Additionally, improvements in the synthesis of N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide were achieved, with a one-pot procedure for reduction and acetylation, and an ethylation step using potassium hydroxide and bromoethane .

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by various spectroscopic and crystallographic techniques. For example, the structure of the synthesized 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamides was confirmed using NMR, IR, and mass spectral data . The crystal structure of N-(4-acetyl-5,5-dimethyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide was determined by X-ray crystallography, and DFT calculations were carried out to further understand the molecular properties . The conformation of the N-H bond in relation to the aromatic substituents and the C=O bond was discussed for 2,2-Dichloro-N-(3,4-dimethylphenyl)acetamide .

Chemical Reactions Analysis

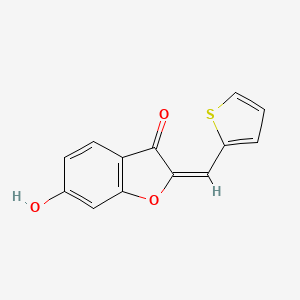

The reactivity of acetamide derivatives with various reagents has been investigated. Anomalous halogenation reactions were observed for N-(2-acetylbenzofuran-3-yl)acetamide, which reacted with sulphuryl chloride or chlorine to yield N-(2-chlorobenzofuran-3-yl)acetamide, while bromination resulted in a bromoacetyl derivative . These reactions suggest different electrophilic and radical pathways depending on the halogenating agent used.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure and the nature of their substituents. The biological activity of the synthesized compounds, such as their inhibitory effects on acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes, was evaluated, indicating potential therapeutic applications . The intermolecular hydrogen bonding patterns and molecular conformations of these compounds, as observed in their crystal structures, play a significant role in their physical properties and biological activities .

科学的研究の応用

Synthesis and Structural Analysis

The compound N-(4-acetylphenyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide, due to its complex structure, has been a subject of interest in synthesis and structural analysis. In one study, a related compound with a benzofuran moiety was synthesized and its structure characterized through various techniques including H-1-NMR, C-13-NMR, HRMS, and single-crystal X-ray diffraction. The study revealed intricate details about the crystallography of the compound, including the monoclinic system and space group, along with hydrogen bond interactions that lead to the formation of one-dimensional tapes (霍静倩 et al., 2016).

Biological Activity

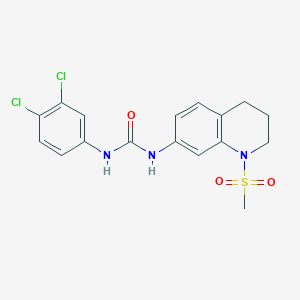

The biological activity of compounds containing benzofuran and acetamide groups has been explored in various studies. For instance, benzothiazole derivatives, which share some structural similarities with the target compound, have been synthesized and evaluated for their antitumor activity against human tumor cell lines. These studies highlight the potential of such compounds in developing new therapeutic agents (L. Yurttaş et al., 2015).

Chemical Modifications and Derivatives

Research has also focused on creating and studying derivatives of compounds similar to N-(4-acetylphenyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide to understand their structural, chemical, and biological properties. For example, the synthesis of novel N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives was carried out using carbodiimide condensation, showcasing a method to produce compounds with potentially interesting biological activities (P. Yu et al., 2014).

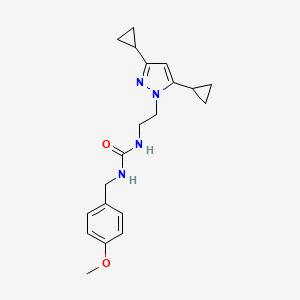

Potential Applications in Material Science

Beyond biological activities, compounds with similar structures have been investigated for their potential applications in material science, including their photovoltaic efficiency and ligand-protein interactions. Such studies are pivotal in expanding the utility of these compounds beyond medicinal chemistry into areas like dye-sensitized solar cells (DSSCs) and molecular docking, which could lead to new innovations in materials and pharmaceuticals (Y. Mary et al., 2020).

特性

IUPAC Name |

N-(4-acetylphenyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-13(22)14-7-9-16(10-8-14)21-18(23)12-24-17-6-4-5-15-11-20(2,3)25-19(15)17/h4-10H,11-12H2,1-3H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLYAYJQTUCDISH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2OC(C3)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-acetylphenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2519189.png)

![2-{[4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2519190.png)

![1-[[4-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanylmethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B2519195.png)

![N-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methyl]-N-methyl-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2519196.png)

![1-[5-(Oxiran-2-yl)furan-2-yl]piperidine](/img/structure/B2519197.png)

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,4-dinitrobenzamide](/img/structure/B2519200.png)

methylene]malononitrile](/img/structure/B2519208.png)

![N-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]cyclohexanecarboxamide](/img/structure/B2519210.png)

![N-[1-(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)-2-phenylethyl]-4-fluorobenzenesulfonamide](/img/structure/B2519211.png)